molecular formula C19H21NO4S B6413255 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261917-10-5

3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413255
CAS No.: 1261917-10-5
M. Wt: 359.4 g/mol
InChI Key: KWHSDTPSQCVLET-UHFFFAOYSA-N
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Description

3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a piperidin-1-ylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This inhibition can lead to antimicrobial and anticancer effects by disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzoic acid derivatives. Examples are:

Uniqueness

What sets 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidin-1-ylsulfonyl group, in particular, is significant for its potential biological activity and ability to interact with various molecular targets.

Properties

IUPAC Name

3-methyl-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-14-13-16(19(21)22)7-10-18(14)15-5-8-17(9-6-15)25(23,24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSDTPSQCVLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692370
Record name 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-10-5
Record name 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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